Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl-
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Overview
Description
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- typically involves multi-step organic reactions The process begins with the nitration of a suitable aromatic precursor to introduce nitro groupsThe final step involves the methylation of the amine group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing trifluoromethyl groups.
Scientific Research Applications
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(2-chloro-5-(trifluoromethyl)phenyl)-2,4-dinitro-6-(trifluoromethyl): Similar in structure but with a chloro group instead of a nitro group.
Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,3,5,6-tetrafluoro-N-methyl: Similar but with additional fluorine atoms
Uniqueness
The unique combination of nitro and trifluoromethyl groups in Benzenamine, N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-2,4,6-trifluoro-N-methyl- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
84529-25-9 |
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Molecular Formula |
C14H7F6N3O4 |
Molecular Weight |
395.21 g/mol |
IUPAC Name |
N-methyl-2,4-dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline |
InChI |
InChI=1S/C14H7F6N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 |
InChI Key |
RFWMREPMXQDERA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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